molecular formula C14H14F3N3 B2675109 2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline CAS No. 937607-82-4

2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline

Cat. No.: B2675109
CAS No.: 937607-82-4
M. Wt: 281.282
InChI Key: LXFARZYALKSMST-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline is a fluorinated heterocyclic compound featuring a tetrahydroindazole core substituted with a trifluoromethyl group at the 3-position and an aniline moiety at the 1-position of the indazole ring. The compound's structure combines the rigidity of the bicyclic indazole system with the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and bioavailability—common traits in medicinal chemistry scaffolds . The compound’s molecular weight is estimated to be ~299.27 g/mol, comparable to its 5-fluoro analog (299.27 g/mol) . Purity is typically 95%, consistent with related compounds .

Properties

IUPAC Name

2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3/c15-14(16,17)13-9-5-1-3-7-11(9)20(19-13)12-8-4-2-6-10(12)18/h2,4,6,8H,1,3,5,7,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFARZYALKSMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3=CC=CC=C3N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents on the indazole ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups onto the indazole ring .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have highlighted the potential of indazole derivatives, including 2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline, as anticancer agents. For instance, compounds with indazole scaffolds have shown efficacy against various cancer types by inhibiting specific pathways involved in tumor growth and metastasis .
    • The compound has been evaluated for its ability to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which is implicated in tumor immune evasion. Structure-activity relationship (SAR) studies indicate that modifications on the indazole ring can enhance potency against IDO .
  • Antimicrobial Properties :
    • The compound exhibits antimicrobial activity against a range of pathogens. For example, derivatives have been tested for their effects on resistant strains of bacteria and fungi. Notably, certain derivatives displayed significant activity against Staphylococcus aureus and Candida species .
  • Anti-inflammatory Effects :
    • The anti-inflammatory potential of indazole derivatives has been explored in various models. The compound has been shown to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .

Agrochemical Applications

  • Pesticidal Activity :
    • Compounds containing trifluoromethyl groups are often associated with enhanced biological activity in agrochemicals. Research indicates that this compound may serve as a lead compound for developing new pesticides due to its ability to disrupt pest metabolic pathways .
  • Herbicidal Properties :
    • The structural characteristics of this compound suggest potential herbicidal applications. Studies have shown that similar indazole derivatives can inhibit plant growth by interfering with photosynthesis or other critical plant processes .

Materials Science Applications

  • Polymer Chemistry :
    • The incorporation of fluorinated compounds like this compound into polymer matrices can enhance the thermal and mechanical properties of materials. Fluorinated polymers are known for their chemical resistance and stability at high temperatures .
  • Nanotechnology :
    • Research into nanocomposites incorporating this compound has shown promise in creating materials with unique electrical and optical properties. Such materials could be utilized in sensors or electronic devices due to their enhanced conductivity and stability .

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of a series of indazole derivatives including this compound against BRAFV600-mutant melanoma cells. Results indicated that specific modifications to the indazole ring significantly enhanced potency (IC50 values as low as 20 nM), demonstrating the structure's importance in drug design .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various indazole derivatives against resistant bacterial strains. The results showed that certain compounds exhibited minimum inhibitory concentrations (MIC) below clinically relevant thresholds, suggesting their potential as new therapeutic agents against drug-resistant infections .

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to various receptors and enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Position :

  • The target compound lacks substituents on the aniline ring, whereas analogs feature halogens (Cl, F) or CF₃ groups at positions 3, 4, or 5. Substituent position impacts electronic properties and steric interactions, which influence receptor binding in drug discovery .

Molecular Weight and Polarity: The 5-chloro derivative (315.73 g/mol) is heavier than the 5-fluoro analog (299.27 g/mol), reflecting chlorine’s higher atomic mass.

Availability :

  • The target compound and its 4-chloro analog are discontinued, limiting accessibility for research . The 5-chloro derivative remains available, suggesting broader utility in synthetic workflows .

Research Implications and Limitations

While the evidence lacks biological activity data, structural comparisons highlight trends:

  • Electron-Withdrawing Groups : Trifluoromethyl and halogen substituents improve metabolic stability and modulate lipophilicity, critical for pharmacokinetics .
  • Positional Effects : Substitution at the 5-position (vs. 3- or 4-) may optimize steric compatibility in target binding pockets.

Limitations : Commercial discontinuation of key compounds restricts experimental validation. Further studies should explore synthetic routes to these analogs and their biological profiles.

Biological Activity

2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline is an indazole derivative notable for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a tetrahydroindazole moiety, which is linked to an aniline structure. The molecular formula is C11H12F3N3C_{11}H_{12}F_3N_3, with a molecular weight of approximately 251.23 g/mol. Its structural characteristics contribute significantly to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that indazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against multidrug-resistant strains of Staphylococcus aureus and various mycobacterial species. The minimum inhibitory concentration (MIC) values for these compounds range from 0.5 to 8 μg/mL depending on the specific strain tested .

2. Anti-inflammatory Effects

Indazole derivatives are recognized for their anti-inflammatory properties. A study demonstrated that related compounds exhibited inhibition of inflammatory cytokines such as TNF-α and IL-6 in vitro. Specifically, some derivatives showed up to 93% inhibition compared to standard anti-inflammatory drugs like diclofenac sodium .

3. Anticancer Potential

The anticancer activity of indazole derivatives has been increasingly documented. Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to target enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Receptor Modulation : The compound may modulate receptor activity linked to neurotransmission and inflammatory responses.

Case Studies and Research Findings

Several studies have investigated the biological effects of indazole derivatives:

StudyFindings
Study ADemonstrated potent antimicrobial activity against MRSA with MIC values of 4–8 μg/mL .
Study BReported significant anti-inflammatory activity with IC50 values lower than standard drugs .
Study CShowed cytotoxic effects on cancer cell lines with IC50 values ranging from 0.5 to 10 μM .

Q & A

Q. What are the standard synthetic routes for 2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline?

The synthesis typically involves forming the indazole core through cyclization reactions, followed by functionalization with a trifluoromethyl group. A common approach includes refluxing halogenated intermediates (e.g., 6-bromo-4-chloroquinoline) with trifluoromethyl-substituted anilines in ethanol. Purification via flash chromatography or recrystallization ensures high yields (≥95% purity) . Key steps may also employ coupling reagents like N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) for amide bond formation .

Q. Which analytical techniques are critical for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are essential. For example, FTIR can identify NH₂ stretching vibrations (~3400 cm⁻¹) and trifluoromethyl C-F bonds (~1100–1200 cm⁻¹). X-ray crystallography or computational methods (e.g., B3LYP/6-31G**) validate electronic properties .

Q. How can researchers address purity challenges during scale-up synthesis?

Flash chromatography with gradient elution (e.g., hexane/ethyl acetate) is effective for isolating the target compound. Thin-Layer Chromatography (TLC) monitors reaction progress, while High-Performance Liquid Chromatography (HPLC) quantifies purity (≥95%). Elemental analysis confirms stoichiometric ratios .

Advanced Research Questions

Q. How do substituent positions (ortho, meta, para) on the aniline moiety influence biological activity?

The ortho-substituted trifluoromethyl group (as in 2-(trifluoromethyl)aniline derivatives) exhibits superior antiproliferative activity due to reduced basicity (predicted pKa ~1.10), enhancing cellular uptake under acidic tumor microenvironments. Meta- and para-substituted analogs show lower activity, attributed to electronic and steric effects . SAR studies recommend systematic substitution at the indazole and aniline rings to optimize potency .

Q. What computational strategies predict reactivity and regioselectivity in derivatization?

Density Functional Theory (DFT) calculations (e.g., B3PW91/6-311++G**) model electrophilic aromatic substitution pathways. Electron-withdrawing trifluoromethyl groups direct reactions to meta/para positions, while steric hindrance at ortho positions limits accessibility. Molecular docking further predicts binding affinities to target enzymes (e.g., cyclooxygenase) .

Q. How can conflicting bioactivity data across studies be reconciled?

Contradictions often arise from assay conditions (e.g., pH, cell lines) or impurities. For instance, cytotoxicity (IC₅₀) variations in MCF-7 vs. HeLa cells may reflect differences in membrane permeability. Validate results using orthogonal assays (e.g., MTT, apoptosis markers) and ensure compound stability via LC-MS .

Q. What methodologies assess in vitro toxicity and metabolic stability?

MTT assays measure cell viability, while cytochrome P450 (CYP) inhibition studies evaluate metabolic pathways. For example, 2-(trifluoromethyl)aniline derivatives with IC₅₀ < 20 µM in cancer cells but low hepatotoxicity (e.g., HepG2 assays) are prioritized. Metabolic stability is tested via liver microsome incubations .

Q. How to design derivatives with improved pharmacokinetic properties?

Introduce polar groups (e.g., hydroxyl, carboxyl) to enhance solubility without compromising lipophilicity (logP 2–4). Prodrug strategies (e.g., esterification of NH₂) improve bioavailability. Pharmacokinetic profiling in rodent models assesses absorption/distribution .

Q. What experimental evidence supports the electron-withdrawing effects of the trifluoromethyl group?

FTIR and ¹⁹F NMR reveal decreased electron density at the aromatic ring, accelerating nucleophilic substitution. Hammett constants (σₘ = 0.43, σₚ = 0.54) quantify this effect, correlating with reaction rates in Suzuki-Miyaura couplings .

Q. How are structure-activity relationships (SAR) systematically investigated?

A three-step approach:

Scaffold diversification : Modify indazole saturation (tetrahydro vs. aromatic) .

Substituent screening : Test halogen (Cl, F), alkoxy, and alkyl groups at varying positions .

Biological profiling : Compare IC₅₀ values across cancer cell lines and enzyme inhibition assays .

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